molecular formula C17H27NO4 B8422464 5-(N-methyl-3-tert-butoxycarbonylaminopropyl)-1,3-bis-(hydroxymethyl)-benzene

5-(N-methyl-3-tert-butoxycarbonylaminopropyl)-1,3-bis-(hydroxymethyl)-benzene

Cat. No. B8422464
M. Wt: 309.4 g/mol
InChI Key: LSRGGYZDWIEQIN-UHFFFAOYSA-N
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Patent
US08163736B2

Procedure details

To a cooled solution (−5° C.) of 5-(N-methyl-3-tert-butoxycarbonylaminopropyl)-benzene-1,3-dicarboxylic acid diethyl ester (100 mg) in tetrahydrofuran (2 mL) was slowly added a 1M solution of lithium aluminium hydride in diethyl ether (0.55 mL). 10 minutes after the end of the addition, sodium sulfate decahydrate was added until gas evolution ceased. The solid was filtered off, washed twice with ethyl acetate and the combined organic solutions were concentrated in vacuo to give 5-(N-methyl-3-tert-butoxycarbonylaminopropyl)-1,3-bis-(hydroxymethyl)-benzene (66.8 mg) as a viscous oil:
Name
5-(N-methyl-3-tert-butoxycarbonylaminopropyl)-benzene-1,3-dicarboxylic acid diethyl ester
Quantity
100 mg
Type
reactant
Reaction Step One
[Compound]
Name
solution
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
2 mL
Type
solvent
Reaction Step One
Quantity
0.55 mL
Type
solvent
Reaction Step One
Name
sodium sulfate decahydrate
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
C([O:3][C:4]([C:6]1[CH:11]=[C:10]([CH2:12][CH2:13][CH2:14][N:15]([C:17]([O:19][C:20]([CH3:23])([CH3:22])[CH3:21])=[O:18])[CH3:16])[CH:9]=[C:8]([C:24](OCC)=[O:25])[CH:7]=1)=O)C.[H-].[Al+3].[Li+].[H-].[H-].[H-].O.O.O.O.O.O.O.O.O.O.S([O-])([O-])(=O)=O.[Na+].[Na+]>O1CCCC1.C(OCC)C>[CH3:16][N:15]([C:17]([O:19][C:20]([CH3:23])([CH3:22])[CH3:21])=[O:18])[CH2:14][CH2:13][CH2:12][C:10]1[CH:9]=[C:8]([CH2:24][OH:25])[CH:7]=[C:6]([CH2:4][OH:3])[CH:11]=1 |f:1.2.3.4.5.6,7.8.9.10.11.12.13.14.15.16.17.18.19|

Inputs

Step One
Name
5-(N-methyl-3-tert-butoxycarbonylaminopropyl)-benzene-1,3-dicarboxylic acid diethyl ester
Quantity
100 mg
Type
reactant
Smiles
C(C)OC(=O)C1=CC(=CC(=C1)CCCN(C)C(=O)OC(C)(C)C)C(=O)OCC
Name
solution
Quantity
0 (± 1) mol
Type
reactant
Smiles
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[H-].[Al+3].[Li+].[H-].[H-].[H-]
Name
Quantity
2 mL
Type
solvent
Smiles
O1CCCC1
Name
Quantity
0.55 mL
Type
solvent
Smiles
C(C)OCC
Step Two
Name
sodium sulfate decahydrate
Quantity
0 (± 1) mol
Type
reactant
Smiles
O.O.O.O.O.O.O.O.O.O.S(=O)(=O)([O-])[O-].[Na+].[Na+]

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
was added until gas evolution
FILTRATION
Type
FILTRATION
Details
The solid was filtered off
WASH
Type
WASH
Details
washed twice with ethyl acetate
CONCENTRATION
Type
CONCENTRATION
Details
the combined organic solutions were concentrated in vacuo

Outcomes

Product
Name
Type
product
Smiles
CN(CCCC=1C=C(C=C(C1)CO)CO)C(=O)OC(C)(C)C
Measurements
Type Value Analysis
AMOUNT: MASS 66.8 mg
YIELD: CALCULATEDPERCENTYIELD 85%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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